molecular formula C24H19N5O2 B11492605 N-[4-(1H-pyrrol-1-yl)benzyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide

N-[4-(1H-pyrrol-1-yl)benzyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11492605
M. Wt: 409.4 g/mol
InChI Key: WPONBYAKJWCWSH-UHFFFAOYSA-N
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Description

3-[4-(1H-PYRROL-1-YL)PHENYL]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique structure combining pyrrole and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1H-PYRROL-1-YL)PHENYL]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method involves the reaction of 4-(1H-pyrrol-1-yl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable oxidizing agent, such as iodine, to yield the oxadiazole ring. The final step involves the amidation of the oxadiazole derivative with 4-(1H-pyrrol-1-yl)benzylamine under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[4-(1H-PYRROL-1-YL)PHENYL]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[4-(1H-PYRROL-1-YL)PHENYL]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(1H-PYRROL-1-YL)PHENYL]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of GATA family proteins, which play a role in cell differentiation and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives

Uniqueness

Compared to similar compounds, 3-[4-(1H-PYRROL-1-YL)PHENYL]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of pyrrole and oxadiazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H19N5O2

Molecular Weight

409.4 g/mol

IUPAC Name

3-(4-pyrrol-1-ylphenyl)-N-[(4-pyrrol-1-ylphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C24H19N5O2/c30-23(25-17-18-5-9-20(10-6-18)28-13-1-2-14-28)24-26-22(27-31-24)19-7-11-21(12-8-19)29-15-3-4-16-29/h1-16H,17H2,(H,25,30)

InChI Key

WPONBYAKJWCWSH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C3=NC(=NO3)C4=CC=C(C=C4)N5C=CC=C5

Origin of Product

United States

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